BAY-7598

MMP12 IC50 Enzyme Inhibition

BAY-7598 is a potent, orally bioavailable, small-molecule inhibitor of matrix metalloproteinase-12 (MMP12, also known as macrophage metalloelastase). It functions as a chemical probe, binding with high affinity to the MMP12 active site.

Molecular Formula C28H31N3O6
Molecular Weight 505.6 g/mol
Cat. No. B12427331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-7598
Molecular FormulaC28H31N3O6
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESC1CC(C(C1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O)C(=O)C4=CC=C(C=C4)OCCC5CCOCC5
InChIInChI=1S/C28H31N3O6/c32-26(19-5-8-21(9-6-19)37-16-13-18-11-14-36-15-12-18)23-10-7-20(25(23)28(34)35)17-31-27(33)22-3-1-2-4-24(22)29-30-31/h1-6,8-9,18,20,23,25H,7,10-17H2,(H,34,35)/t20-,23-,25-/m0/s1
InChIKeyZGBAPSHWPBXEKN-OPHFCASCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BAY-7598: A High-Potency, Selective MMP12 Chemical Probe for Inflammation and Fibrosis Research


BAY-7598 is a potent, orally bioavailable, small-molecule inhibitor of matrix metalloproteinase-12 (MMP12, also known as macrophage metalloelastase) [1]. It functions as a chemical probe, binding with high affinity to the MMP12 active site [2]. Key characteristics include a molecular weight of 505.6 g/mol, the chemical formula C₂₈H₃₁N₃O₆, and the CAS number 1816257-74-5 [1]. It is a non-zinc-chelating inhibitor, a feature that distinguishes its binding mode from many other MMP inhibitors [2].

BAY-7598 Selection Rationale: Why Not All MMP12 Inhibitors Are Equivalent


Selecting an MMP12 inhibitor for research requires careful consideration, as significant differences in potency, species cross-reactivity, and off-target profiles preclude simple substitution. MMP12 inhibitors exhibit a wide range of IC50 values, from low nanomolar to micromolar, and their selectivity across the broader MMP family and other targets varies dramatically [1]. For in vivo studies, factors like oral bioavailability and species-specific potency are critical. BAY-7598's unique profile is defined by sub-nanomolar potency against human MMP12, >100-fold selectivity over other human MMPs, and excellent cross-reactivity with rodent orthologs, making it a highly precise tool for probing MMP12 biology [2].

BAY-7598: Quantitative Evidence of Differentiation from MMP408, PF-00356231, and AS111793


BAY-7598 Exhibits 23.5-fold Higher Potency than MMP408 and >16,000-fold Higher Potency than PF-00356231 Against Human MMP12

BAY-7598 demonstrates significantly superior potency against human MMP12 compared to other well-known MMP12 inhibitors. It inhibits human MMP12 with an IC50 of 0.085 nM [1]. In comparison, the widely used MMP12 inhibitor MMP408 has an IC50 of 2.0 nM , and PF-00356231 has an IC50 of 1.4 μM (1,400 nM) [2]. This translates to a 23.5-fold increase in potency over MMP408 and a >16,000-fold increase over PF-00356231.

MMP12 IC50 Enzyme Inhibition Potency

BAY-7598 Demonstrates Superior Potency for Rodent MMP12 Orthologs Compared to MMP408

For in vivo rodent models, BAY-7598 retains high potency, whereas MMP408 shows a significant loss of activity. BAY-7598 inhibits murine and rat MMP12 with IC50s of 0.67 nM and 1.1 nM, respectively [1]. In contrast, MMP408 is 80- to 160-fold less active on rodent orthologs, with IC50s of 160 nM for mouse MMP12 and 3 μM (3,000 nM) for rat MMP12 [2].

MMP12 Species Cross-reactivity In Vivo Modeling

BAY-7598's Binding Affinity (Kd = 0.004 nM) is >7,000-fold Greater than its Cellular IC50, Indicating a Favorable Kinetic Profile

Beyond IC50, binding affinity (Kd) provides a more direct measure of drug-target interaction strength. BAY-7598 exhibits an exceptionally high binding affinity for human MMP12 with a Kd of 0.004 nM, as determined by surface plasmon resonance (SPR) [1]. This value is over 7,000-fold lower (more potent) than its IC50 of 30 nM for inhibiting MMP12-mediated hydrolysis in a cellular assay [2]. Such a profound shift between biochemical binding and cellular activity is indicative of a highly potent inhibitor with a potentially long drug-target residence time.

SPR Kd Binding Affinity Drug-Target Residence Time

BAY-7598 Demonstrates High Oral Bioavailability (F = 86%) in Mice, a Key Advantage for In Vivo Studies

BAY-7598 exhibits favorable pharmacokinetic properties for oral dosing in vivo. Following an oral dose of 5.0 mg/kg in mice, BAY-7598 achieved a peak plasma concentration (Cmax) of 2.3 μg/L and an oral bioavailability of 86% [1]. The terminal elimination half-life was moderate at 4.1 hours for the oral dose [1]. These parameters support the use of BAY-7598 in oral dosing regimens for chronic disease models.

Pharmacokinetics Oral Bioavailability In Vivo

BAY-7598: Recommended Research Applications Based on Superior Potency, Selectivity, and Bioavailability


High-Confidence Target Validation Studies for MMP12 in Chronic Inflammatory Diseases

BAY-7598 is an ideal chemical probe for investigating the role of MMP12 in diseases like COPD, asthma, and atherosclerosis. Its sub-nanomolar potency against human MMP12 (IC50 = 0.085 nM) and high oral bioavailability (F = 86%) enable robust in vivo target engagement studies at low doses, minimizing off-target effects [1][2]. The >100-fold selectivity over other human MMPs ensures that observed phenotypes can be confidently attributed to MMP12 inhibition [1].

Translational Studies in Rodent Models of Fibrosis and Tissue Remodeling

The compound's high potency against mouse (IC50 = 0.67 nM) and rat (IC50 = 1.1 nM) MMP12 makes BAY-7598 a superior tool for translational research compared to inhibitors like MMP408 [3]. Its excellent rodent cross-reactivity allows for consistent target inhibition across species, facilitating the study of MMP12 in models of pulmonary fibrosis, cardiac fibrosis, and tumor-stroma interactions where tissue remodeling is a key pathological feature [3].

Long-Term Oral Dosing Regimens for Chronic Disease Models

The favorable oral pharmacokinetic profile of BAY-7598, including 86% oral bioavailability and a 4.1-hour half-life in mice, makes it well-suited for once- or twice-daily oral dosing in long-term studies of chronic disease progression [2]. This is a significant practical advantage over less bioavailable inhibitors that require more invasive or frequent dosing, reducing experimental complexity and animal stress [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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